molecular formula C15H13F2NO2S B5358356 2,5-DIFLUOROPHENYL [3,4-DIHYDRO-2(1H)-ISOQUINOLINYL] SULFONE

2,5-DIFLUOROPHENYL [3,4-DIHYDRO-2(1H)-ISOQUINOLINYL] SULFONE

Cat. No.: B5358356
M. Wt: 309.3 g/mol
InChI Key: QYASRHBILCEYTF-UHFFFAOYSA-N
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Description

2,5-Difluorophenyl [3,4-dihydro-2(1H)-isoquinolinyl] sulfone is a chemical compound that belongs to the class of sulfone derivatives. This compound is characterized by the presence of a difluorophenyl group and an isoquinoline moiety, which are linked through a sulfone functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluorophenyl [3,4-dihydro-2(1H)-isoquinolinyl] sulfone typically involves the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Formation of the Sulfone Linkage: The final step involves the oxidation of a sulfide intermediate to form the sulfone linkage. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluorophenyl [3,4-dihydro-2(1H)-isoquinolinyl] sulfone can undergo various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form sulfides or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.

Scientific Research Applications

2,5-Difluorophenyl [3,4-dihydro-2(1H)-isoquinolinyl] sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2,5-difluorophenyl [3,4-dihydro-2(1H)-isoquinolinyl] sulfone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorophenyl isocyanate
  • 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole
  • 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

2,5-Difluorophenyl [3,4-dihydro-2(1H)-isoquinolinyl] sulfone is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2,5-difluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2S/c16-13-5-6-14(17)15(9-13)21(19,20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYASRHBILCEYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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